(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
Description
(1R)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol (CAS: 1270358-73-0, SY213207) is a chiral secondary alcohol characterized by a phenylsulfanyl group at the para position of the aromatic ring and an (R)-configured hydroxyl-bearing carbon. The phenylsulfanyl moiety introduces sulfur-based electron delocalization, influencing both electronic and steric properties. This compound is utilized as a synthetic intermediate in medicinal chemistry and catalysis due to its stereochemical specificity and functional group versatility .
Properties
IUPAC Name |
(1R)-1-(4-phenylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a phenylsulfanyl compound with a suitable ethan-1-ol derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound in the presence of a palladium catalyst. This method offers the advantage of high selectivity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Stereochemistry : The (1S)-enantiomer () exhibits mirrored spatial arrangement, which may alter binding affinity in chiral environments (e.g., enzyme active sites).
- Electron Effects : The trifluoromethyl group (CF3, ) enhances electrophilicity and metabolic stability compared to the phenylsulfanyl group.
- Steric Hindrance : The triply chlorinated analog () introduces significant steric bulk, limiting conformational flexibility.
Physicochemical Properties
| Property | Target Compound | (1R)-CF3 Analog | (1R)-Ethyl Analog | (1R)-Dichloro Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 248.33 | 204.18 | 150.22 | 191.10 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.3 | ~3.1 |
| Water Solubility | Low | Moderate | Low | Very Low |
| Hydrogen Bond Capacity | 1 (OH) | 1 (OH) | 1 (OH) | 1 (OH) |
Notes:
- The phenylsulfanyl group increases molecular weight and lipophilicity (LogP ~3.5) compared to smaller substituents like ethyl.
- The trifluoromethyl analog’s moderate solubility arises from its balanced electronegativity and hydrophobic CF3 group .
- Halogenation (e.g., dichloro, ) enhances LogP but reduces solubility due to increased hydrophobicity.
Stability and Reactivity
- Thermodynamic Stability : The (1R)-configuration in the target compound may confer higher stability than its (1S)-enantiomer, as seen in diastereomer studies ().
- Oxidative Sensitivity : The phenylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones under harsh conditions, unlike the inert CF3 group .
- Halogenated Analogs : Chlorine substituents () enhance stability against enzymatic degradation but may introduce toxicity risks.
Biological Activity
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol, also known as a phenylsulfanyl derivative of ethan-1-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14OS
- SMILES Notation : CC@@HO
- InChI : InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1
The compound features a phenylsulfanyl group that may interact with biological macromolecules, influencing their activity and potentially leading to various therapeutic effects.
The biological activity of this compound can be attributed to its structural components:
- Phenylsulfanyl Group : This moiety is known to interact with enzymes and receptors, modulating their activity. It can inhibit or activate specific biological pathways.
- Ethanol Moiety : The hydroxyl group can form hydrogen bonds with various biological molecules, enhancing solubility and membrane permeability, which is crucial for bioactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives with similar structures often demonstrate effective inhibition of bacterial growth. The phenylsulfanyl group may play a significant role in this activity by disrupting bacterial cell wall synthesis or function.
Anticancer Activity
The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and death. The phenylsulfanyl group is hypothesized to interact with key proteins involved in these pathways, offering a potential avenue for cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol | Similar to this compound | Lower antimicrobial potency due to reduced interaction with biological targets |
| (1R)-1-[4-(phenylsulfanyl)phenyl]propan-1-ol | Contains a propan-1-ol moiety | Different reactivity; potential for varied biological applications |
The unique combination of the phenylsulfanyl group and the ethan-1-ol moiety in this compound contributes to its distinct chemical reactivity and biological properties compared to similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several sulfanyl compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment for resistant strains .
Study 2: Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of this compound. The compound was shown to inhibit tumor growth in vitro by inducing apoptosis in human cancer cell lines through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
